
(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Building Block for Helical β-Peptides
This compound is a significant building block for helical β-peptides. Berkessel et al. (2002) described a method for obtaining enantiomerically pure trans-2-aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid, highlighting its utility in peptide synthesis (Berkessel, Glaubitz, & Lex, 2002).
Pharmacophore in HCV NS3/4A Protease Inhibitors
Sato et al. (2016) noted that this compound is an essential pharmacophoric unit in new hepatitis C virus (HCV) NS3/4A protease inhibitors, underlining its significance in antiviral drug research (Sato, Izawa, Aceña, Liu, & Soloshonok, 2016).
Modulation in Peptide Structures
Avenoza et al. (2002) incorporated enantiomerically pure (1R,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acids into dipeptides, exploring its role in modulating peptide structures (Avenoza, Busto, Cativiela, Peregrina, & Rodríguez, 2002).
Biocatalytic Asymmetric Synthesis
Zhu et al. (2018) used Sphingomonas aquatilis for the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key intermediate in HCV protease inhibitor synthesis, demonstrating the compound’s role in biocatalysis (Zhu, Shi, Zhang, & Zheng, 2018).
Conformational Analysis in Oligomers
Choi et al. (2013) analyzed the conformational behavior of oligomers containing cis-ACHC, a related compound, to understand its structural properties in extended conformations (Choi, Ivancic, Guzei, & Gellman, 2013).
Asymmetric Synthesis Methods
Kawashima et al. (2015) developed a new process for the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, highlighting the importance of this compound in pharmaceutical applications (Kawashima, Xie, Mei, Takeda, Kawamura, Sato, Moriwaki, Izawa, Han, Aceña, & Soloshonok, 2015).
Control of Chirality in Synthetic Reactions
Wang et al. (2010) synthesized novel optically active 1,3-aminoalcohols based on this compound and used them in asymmetric reactions, demonstrating its role in chirality control in synthetic chemistry (Wang, Kodama, Hirose, & Zhang, 2010).
Applications in Enantioselective Synthesis
Lou et al. (2013) discussed the concise asymmetric synthesis of a derivative of this compound for use in hepatitis C virus NS3 protease inhibitors, illustrating its application in enantioselective synthesis (Lou, Cunière, Su, & Hobson, 2013).
Propiedades
IUPAC Name |
(1R,2S)-2-aminocyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIOBHOEZYKCJV-IBTYICNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



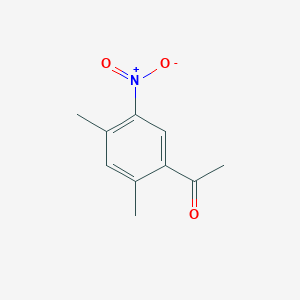
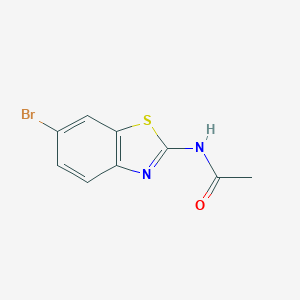
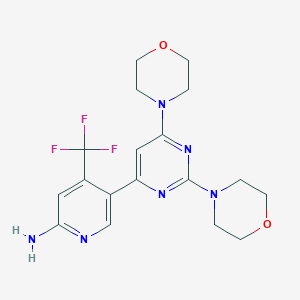

![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)


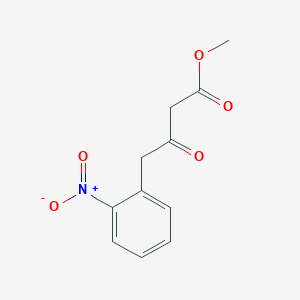
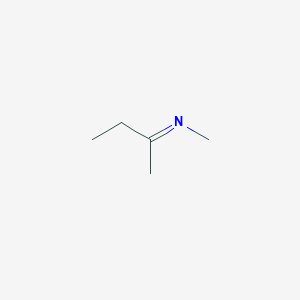
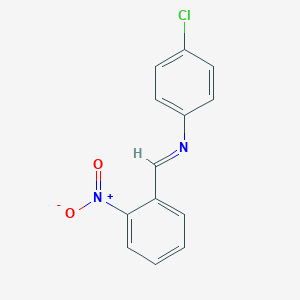
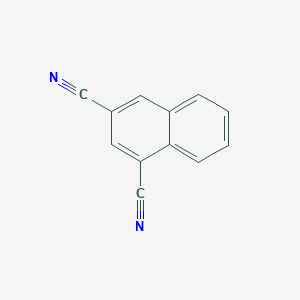
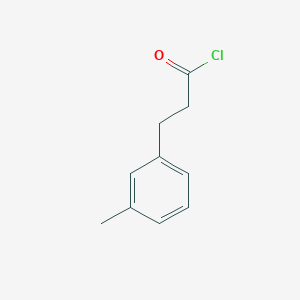

![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B177750.png)